1H,1H-Perfluoro-1-heptanol

Fluorous Chemistry Physical Properties Solvent Selection

1H,1H-Perfluoro-1-heptanol (CAS 375-82-6), also known as 6:1 fluorotelomer alcohol (6:1 FTOH), is a perfluorinated alcohol with the molecular formula C7H3F13O and a molecular weight of 350.08 g/mol. It is a colorless, oily liquid at room temperature with a density of 1.75 g/cm³, a boiling point of 147 °C, and a refractive index range of 1.3020–1.3050.

Molecular Formula C7H3F13O
Molecular Weight 350.08 g/mol
CAS No. 375-82-6
Cat. No. B1332182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H-Perfluoro-1-heptanol
CAS375-82-6
Molecular FormulaC7H3F13O
Molecular Weight350.08 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C7H3F13O/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h21H,1H2
InChIKeySTLNAVFVCIRZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,1H-Perfluoro-1-heptanol (CAS 375-82-6): Properties and Industrial Specifications


1H,1H-Perfluoro-1-heptanol (CAS 375-82-6), also known as 6:1 fluorotelomer alcohol (6:1 FTOH), is a perfluorinated alcohol with the molecular formula C7H3F13O and a molecular weight of 350.08 g/mol [1]. It is a colorless, oily liquid at room temperature with a density of 1.75 g/cm³, a boiling point of 147 °C, and a refractive index range of 1.3020–1.3050 . This compound is a member of the 1H,1H-perfluoroalcohol series, characterized by a terminal -CH2OH group and a fully fluorinated alkyl tail (CF3(CF2)5-), which imparts distinct hydrophobic and oleophobic properties [2].

Why Chain Length Matters: Substituting 1H,1H-Perfluoro-1-heptanol with Other Fluorinated Alcohols Risks Performance Deviations


While the 1H,1H-perfluoroalcohol series (CF3(CF2)nCH2OH) shares a common structural motif, substitution across different chain lengths (n values) is not straightforward. The perfluoroalkyl chain length (n) directly governs critical physical properties such as boiling point, density, refractive index, and hydrophobic character [1]. For example, replacing 1H,1H-perfluoro-1-heptanol (n=5) with a shorter homolog (e.g., n=4) will lower the boiling point and density, while using a longer homolog (e.g., n=6) will increase both . More importantly, the chain length dictates the self-assembly behavior and the stability of fluorinated microemulsions and colloids, as the hydrophobic volume and molecular packing parameters are directly affected [2]. Therefore, generic substitution without quantitative validation of the specific formulation or synthetic protocol can lead to significant deviations in performance, including altered phase behavior, reduced emulsion stability, or incomplete reaction outcomes.

Quantitative Performance and Property Comparisons: 1H,1H-Perfluoro-1-heptanol vs. Closest Analogs


Physical Property Benchmarking: Boiling Point and Density Differentiation

1H,1H-Perfluoro-1-heptanol exhibits a boiling point of 147 °C and a density of 1.75 g/cm³ at 20 °C . In comparison, its direct shorter-chain homolog, 1H,1H-perfluoro-1-hexanol (CAS 423-46-1), has a significantly lower boiling point of 128–129 °C and a lower density of 1.686 g/cm³ . Its longer-chain homolog, 1H,1H-perfluoro-1-octanol (CAS 307-30-2), has a higher boiling point range of 163–165 °C and a lower density of 1.338 g/cm³, but it is a solid at room temperature (melting point 44–47 °C) . The intermediate chain length of 1H,1H-perfluoro-1-heptanol thus provides a unique liquid-state processing window with balanced density and volatility.

Fluorous Chemistry Physical Properties Solvent Selection

Refractive Index and Optical Properties: A Metric for Purity and Formulation Control

The refractive index (n20/D) of 1H,1H-perfluoro-1-heptanol is reported in the range of 1.3020 to 1.3050 . For the shorter 1H,1H-perfluoro-1-hexanol, the refractive index is 1.304 . For the longer 1H,1H-perfluoro-1-octanol, it is 1.3084 . The subtle but measurable differences in refractive index correlate with the perfluoroalkyl chain length and can be used as a rapid, non-destructive quality control metric to verify the identity and purity of the compound in a laboratory setting.

Optical Materials Quality Control Fluorous Media

Thermodynamic Phase Behavior: Lower Enthalpy of Fusion/Sublimation vs. Non-Fluorinated Alcohols

In a systematic study of fluorinated alcohols {oFTOH; CF3(CF2)nCH2OH with n=5–12}, fluorination was shown to decrease both the enthalpy (ΔH) and entropy (ΔS) of fusion and sublimation phase transitions compared to analogous non-fluorinated alcohols [1]. This effect is attributed to the less efficient molecular packing of the -CF2- spiral conformation in the crystal lattice, resulting in lower ΔH values [1]. While specific numerical values for 1H,1H-perfluoro-1-heptanol (n=5) were not isolated in the abstract, the class-level trend is consistent across the series. This thermodynamic differentiation is critical for predicting solubility, crystallization behavior, and vapor pressure in processing conditions.

Thermodynamics Phase Equilibria Fluorine Chemistry

Surfactant-Free Microemulsion (SFME) Formation: Unique Phase Behavior with Ethanol and Water

1H,1H-Perfluoro-1-heptanol is a key component in the formation of a novel surfactant-free microemulsion (SFME) when combined with ethanol and water [1]. The liquid-liquid equilibrium (LLE) phase diagram of the ternary system (1H,1H-perfluoroheptanol + ethanol + water) was experimentally determined at 298.2 K, revealing a single-phase region where micelle-like aggregates rich in the fluorinated alcohol spontaneously form [1]. Dynamic light scattering (DLS) confirmed the existence of these aggregates, and 129Xe NMR spectroscopy showed that xenon preferentially dissolves within the fluorinated nonpolar domains [1]. This behavior is distinct from that of shorter-chain fluorinated alcohols, which may not form such stable fluorous domains, and from longer-chain analogs, which are solid at room temperature and thus less amenable to liquid-phase processing.

Microemulsions Fluorous Colloids Green Chemistry

High-Value Application Scenarios for 1H,1H-Perfluoro-1-heptanol Based on Quantitative Evidence


Fluorous Biphasic Catalysis and Synthesis

The well-defined boiling point (147 °C) and liquid state at room temperature make 1H,1H-perfluoro-1-heptanol an ideal fluorous solvent or co-solvent for fluorous biphasic catalysis [1]. Its density (1.75 g/cm³) and immiscibility with many organic solvents enable easy phase separation and catalyst recovery. The compound's established use as a surfactant for polymer and inorganic material synthesis is directly supported by its ability to stabilize water-in-CO2 microemulsions and its unique self-assembly behavior in ternary SFME systems [2].

Surfactant-Free Microemulsion (SFME) Formulations

For researchers developing green extraction or separation processes, 1H,1H-perfluoro-1-heptanol is the specific chain length required for the surfactant-free microemulsion (SFME) system described by Costa et al. (2025) [1]. The experimental phase diagram for the (1H,1H-perfluoroheptanol + ethanol + water) system at 298.2 K [1] provides a validated starting point for formulating stable, fluorous-domain-containing colloids without conventional surfactants, with potential applications in the extraction of fluorinated compounds from water [1].

Fluorinated Material and Coating Precursor

1H,1H-Perfluoro-1-heptanol serves as a key intermediate in the synthesis of fluorinated functional materials, including fluoroalkyl ether synthons and polymer coatings . Its oxyethylation chemistry has been studied to produce well-defined derivatives [3]. The compound's intermediate chain length provides a balance of hydrophobicity and reactivity, making it a versatile building block for creating low-surface-energy coatings, anti-fingerprint treatments, and specialty fluorosurfactants .

Analytical Chemistry and Spectroscopic Probes

The compound's ability to form fluorous nanodomains that preferentially solubilize xenon has been exploited in 129Xe NMR spectroscopy as a probe of SFME structure [1]. This specific application is unique to fluorinated alcohols with sufficient chain length to create a hydrophobic environment for xenon. Additionally, its well-defined physical properties (boiling point, density, refractive index) make it a suitable standard or reference material for calibrating instruments in fluorous chemistry laboratories .

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